molecular formula C17H20N4O B11190993 4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11190993
M. Wt: 296.37 g/mol
InChI Key: UIZADEVNBHYMDE-UHFFFAOYSA-N
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Description

4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate multiple biological targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

4-ethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O/c1-2-13-5-7-14(8-6-13)16(22)20-15-11-18-17(19-12-15)21-9-3-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,22)

InChI Key

UIZADEVNBHYMDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3

Origin of Product

United States

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